molecular formula C17H13N3O4 B2371252 [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 905811-75-8

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2371252
CAS No.: 905811-75-8
M. Wt: 323.308
InChI Key: YBTSLPDFKYBZHZ-UHFFFAOYSA-N
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Description

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the phenyl and acetic acid groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenylacetic acid: Similar in structure but lacks the pyrazole ring.

    Phenylacetic acid: Lacks both the nitrophenyl and pyrazole groups.

    1-phenyl-3-(4-nitrophenyl)pyrazole: Similar but without the acetic acid group.

Uniqueness

The uniqueness of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid lies in its combination of the nitrophenyl, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a pyrazole derivative notable for its structural features, including a nitrophenyl substituent and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in areas such as anti-inflammatory, analgesic, and antimicrobial effects.

Structural Characteristics

The molecular formula of this compound is C17H13N3O4C_{17}H_{13}N_{3}O_{4}, with a molecular weight of 323.31 g/mol. The structural components include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Nitrophenyl group : An electron-withdrawing group that may enhance biological interactions.
  • Acetic acid moiety : Potentially increases solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that compounds with similar structures to this compound often exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

In a comparative study, the para-nitrophenyl moiety linked to other pyrazole derivatives demonstrated remarkable anti-inflammatory activity, with an IC50 value significantly lower than that of standard anti-inflammatory drugs like diclofenac sodium .

Analgesic Effects

The analgesic potential of this compound is inferred from its structural similarities to known analgesics. Pyrazole derivatives are frequently investigated for their ability to modulate pain pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within biological systems. The nitrophenyl group may participate in redox reactions, while the pyrazole ring could interact with various enzymes and receptors involved in inflammatory and pain pathways .

Interaction Studies

Studies employing techniques such as molecular docking and enzyme assays have been utilized to elucidate the interactions of pyrazole derivatives with biological macromolecules. These studies are crucial for understanding the therapeutic potential of the compound and optimizing its efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Properties
1-(4-nitrophenyl)-3-methylpyrazoleStructureAnti-inflammatory
4-(2-hydroxyethyl)-1H-pyrazoleStructureAntimicrobial
5-(4-chlorophenyl)-1H-pyrazoleStructureAnalgesic

The unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to other pyrazole derivatives, making it a promising candidate for further research .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:

  • Anti-inflammatory Studies : A study demonstrated that certain pyrazole compounds exhibited significant inhibition of paw edema in rat models, comparable to established anti-inflammatory drugs .
  • Anticancer Research : Investigations into pyrazoles have shown efficacy against several cancer cell lines, indicating their potential as anticancer agents .
  • Molecular Modeling : Computational studies suggest that modifications to the nitrophenyl or acetic acid groups can enhance biological activity, guiding future drug design efforts .

Properties

IUPAC Name

2-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c21-16(22)10-13-11-19(14-4-2-1-3-5-14)18-17(13)12-6-8-15(9-7-12)20(23)24/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSLPDFKYBZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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